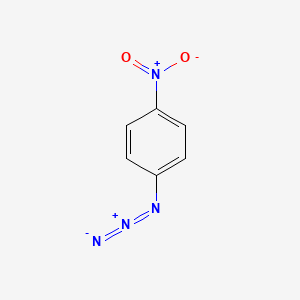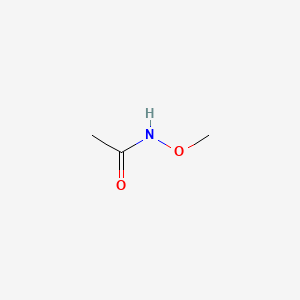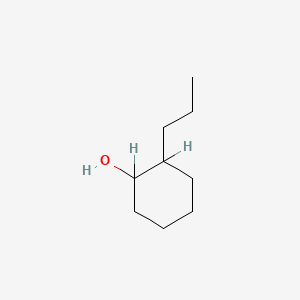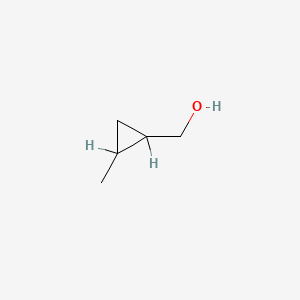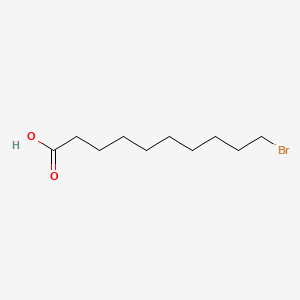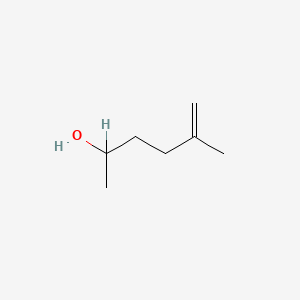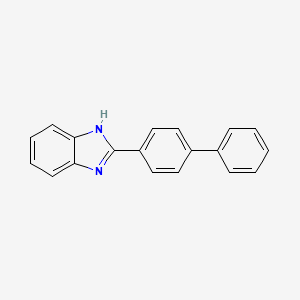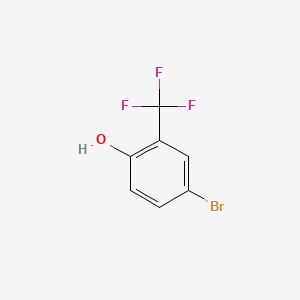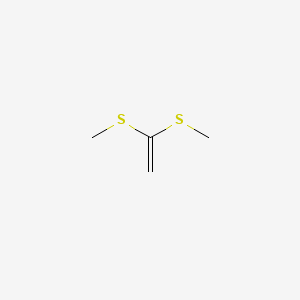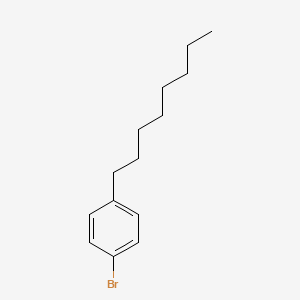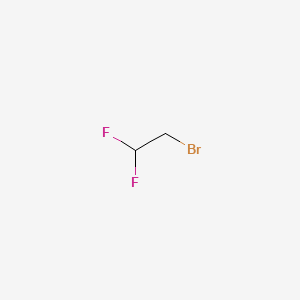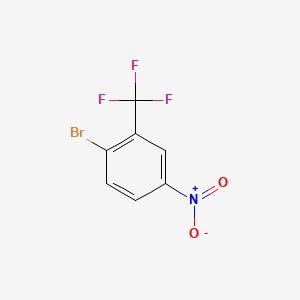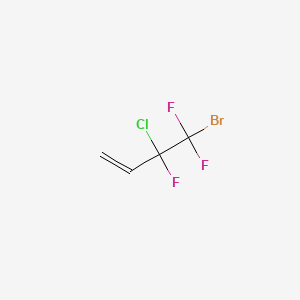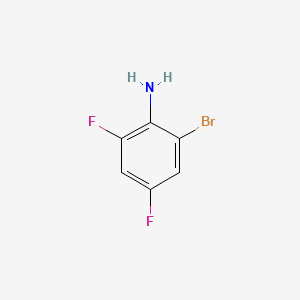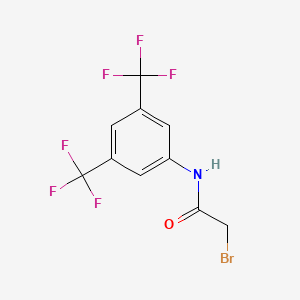
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline, involves multistep reactions starting from commercially available 3,5-bis(trifluoromethyl)benzylamine and aniline derivatives. These syntheses highlight the versatility of the 3,5-bis(trifluoromethyl)aniline framework as a building block for developing complex molecules through reactions such as nitration, bromination, and amide formation (Ciber et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is characterized by the presence of electron-withdrawing trifluoromethyl groups which can significantly influence the electronic properties of the molecule. These groups make the aniline nitrogen more susceptible to electrophilic substitution reactions and affect the overall electronic distribution across the molecule, as seen in various structural analyses.
Chemical Reactions and Properties
Compounds containing the 3,5-bis(trifluoromethyl)aniline moiety undergo a range of chemical reactions, including organometallic reactions, ring-opening of epoxides with anilines, and photocatalytic transformations. These reactions are influenced by the electron-withdrawing effect of the trifluoromethyl groups, which can stabilize intermediate species and facilitate unique reaction pathways (Porwisiak et al., 1996).
科学的研究の応用
Applications in Organic Synthesis
3,5-Bis(trifluoromethyl)aniline has been utilized in various organic synthesis processes. For instance, it serves as an efficient monodentate transient directing group in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, producing 9-fluorenones with high yields and regioselectivities (Wang et al., 2019). Additionally, it is used in the synthesis of 3,5-bis(trifluoromethyl)salicylic acid, a biologically important intermediate, through a series of chemical reactions including diazotization and iodination (Sui & Macielag, 1997).
In Pesticide Synthesis
3,5-Bis(trifluoromethyl)aniline plays a crucial role in the synthetic process of novel pesticides like Bistrifluron. It undergoes various chemical transformations, including chlorination and reaction with oxalyl chloride, to contribute to the synthesis of this pesticide which exhibits potent growth-retarding activity against pests (Liu An-chan, 2015).
Synthesis of Organic Compounds
It is also employed in the safe and efficient preparation of 3,5-bis(trifluoromethyl)acetophenone, a chemical that has various applications in organic chemistry (Zhao Li-qiang, 2007). Moreover, its use extends to the synthesis of partially fluorinated compounds, which are important in the development of epoxy systems with improved water resistance (Johncock & Tudgey, 1983).
In Medicinal Chemistry
3,5-Bis(trifluoromethyl)aniline is a key component in the synthesis of various medicinal compounds. For example, it is used in the synthesis and evaluation of amino pyrazole derivatives for their antifungal and antimicrobial activities (Shah et al., 2018).
Safety And Hazards
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure, respiratory irritation, and is toxic if inhaled. It also causes serious eye irritation and skin irritation. It is harmful in contact with skin and if swallowed .
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCKYVKUIKRMPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912696 |
Source


|
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline | |
CAS RN |
99468-72-1 |
Source


|
| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099468721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

